Acyloins

Acyloins are a class of organic compounds that contain both a carboxylic acid and an alcohol functional group in close proximity within the molecule, typically connected by a short carbon chain. These unique structural features confer acyloins with diverse chemical reactivity and potential applications in various fields.

Structurally, acyloins can be viewed as esters of hydroxycarboxylic acids or thioesters derived from corresponding thiols. They exhibit interesting properties such as acidic behavior due to the carboxyl group and nucleophilic character at the alcohol site. The presence of these functional groups allows for a variety of chemical reactions, including esterification, condensation, and reduction.

Acyloins find applications in pharmaceuticals, where they can act as intermediates or precursors to more complex organic compounds. In polymer science, acyloin-based monomers have been used to synthesize new polymers with tailored properties. Additionally, these compounds are of interest in materials science for their potential use in the development of smart materials and sensors due to their unique chemical behavior.

Overall, acyloins represent a promising class of organic molecules with broad utility across multiple scientific disciplines, offering researchers versatile tools for synthesis and material design.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

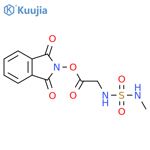

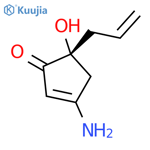

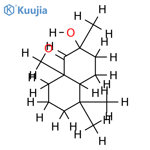

(()-5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one | 71721-72-7 | C8H10O3 |

|

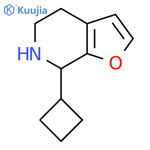

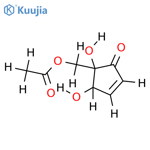

2-Hydroxy-2-methylcyclobutanone | 25733-27-1 | C5H8O2 |

|

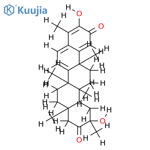

Ketohakonanol | 18004-20-1 | C29H48O2 |

|

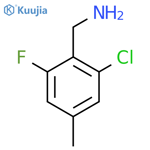

3-Amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one; (R)-form | 878633-73-9 | C7H9NO2 |

|

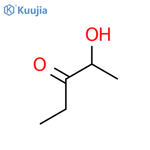

3-Pentanone, 2-hydroxy-, (±)- | 118712-31-5 | C5H10O2 |

|

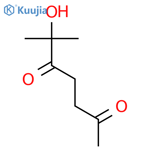

2,5-Heptanedione, 6-hydroxy-6-methyl- | 123074-78-2 | C8H14O3 |

|

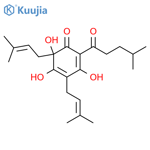

3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpentanoyl)cyclohexa-2,4-dien-1-one | 59122-94-0 | C22H32O5 |

|

(+)-8alpha-Hydroxy-11-driman-9-on | 55497-93-3 | C14H24O2 |

|

Pentenomycin III | 61230-36-2 | C8H10O5 |

|

20-hydroxy-20-epi-tingenone | 52475-25-9 | C28H36O4 |

Letteratura correlata

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Fornitori consigliati

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati